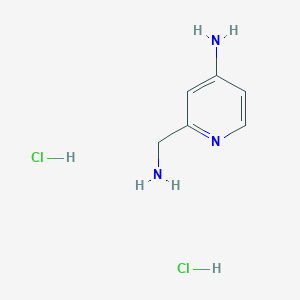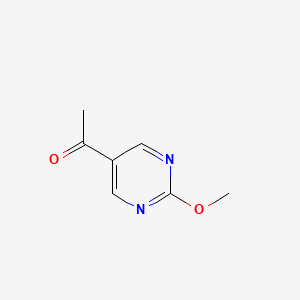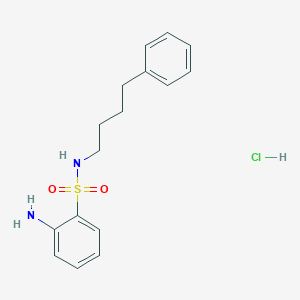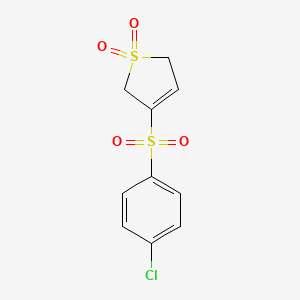![molecular formula C11H18ClNS B2508445 {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1158376-80-7](/img/structure/B2508445.png)
{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride, also known as PMA, is a chemical compound that has been widely studied for its potential applications in scientific research. PMA belongs to the class of phenethylamines and is structurally similar to amphetamines.
Wissenschaftliche Forschungsanwendungen
Amine Exchange Reactions
In the realm of organic chemistry, one study demonstrated the potential of {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride in amine exchange reactions. This compound was used to create [4-(methylsulfanyl)-5,6-dihydro-1,3,5-triazin-3-ium-1(2H)-yl] acetate and 3-[4-(methylsulfanyl)-5, 6-dihydro-1,3,5-triazin-3-ium-1(2H)-yl] propanoate through amine exchange with glycine and β-alanine (Sun Min’yan’ et al., 2010).
Radiolysis of Thiamphenicol
A study on the radiolysis of thiamphenicol, a broad-spectrum antibiotic, identified several radiolysis products, including derivatives related to this compound. These findings are crucial for understanding the stability and degradation pathways of pharmaceuticals under irradiation (B. Marciniec et al., 2010).
X-ray Structures and Computational Studies
In a study focusing on the structural analysis of cathinones, this compound was used as a reference compound. The study employed techniques like X-ray diffraction and computational methods to characterize the structures of various cathinones (J. Nycz et al., 2011).
Pharmacological Characterization
Another research focused on the pharmacological properties of a similar compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, demonstrating its potential as a κ-opioid receptor antagonist. This study highlights the therapeutic potential in treating conditions like depression and addiction disorders (S. Grimwood et al., 2011).
Synthesis and Derivatization
A study on the identification and derivatization of selected cathinones, including this compound, revealed novel methods for spectroscopic identification, contributing to forensic science and pharmaceutical analysis (J. Nycz et al., 2016).
Functional Modification of Polymers
In materials science, research on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including this compound, showcased the potential of this compound in enhancing polymer properties for medical applications (H. M. Aly et al., 2015).
Synthesis of Chalcone Derivatives
A study on chalcone derivatives used this compound in the synthesis of compounds with potential therapeutic applications (Vinutha V. Salian et al., 2018).
Corrosion Inhibition
The compound has also been studied in the context of corrosion inhibition, with research showing its effectiveness in protecting metals in acidic environments, indicating its utility in industrial applications (Y. Boughoues et al., 2020).
Eigenschaften
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS.ClH/c1-9(2)12-8-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFDKDUBJFEDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)SC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2508376.png)

![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)